3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride
Übersicht
Beschreibung
3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C8H7Cl2FO3S and a molecular weight of 273.11 g/mol . This compound is characterized by the presence of chloro, ethoxy, and fluoro substituents on a benzenesulfonyl chloride core, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
The synthesis of 3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride typically involves the sulfonylation of 3-chloro-4-ethoxy-5-fluorobenzene. This reaction is carried out using chlorosulfonic acid or sulfuryl chloride as sulfonylating agents under controlled conditions to ensure the selective formation of the desired product . Industrial production methods may involve optimizing reaction parameters such as temperature, solvent, and reaction time to maximize yield and purity.
Analyse Chemischer Reaktionen
3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols, forming sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to yield sulfinic acids, depending on the reagents and conditions used.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the modification of molecules, where the compound acts as a sulfonylating agent, transferring the sulfonyl group to the target molecule .
Vergleich Mit ähnlichen Verbindungen
3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride can be compared with other sulfonyl chlorides, such as:
3-Chloro-4-fluorobenzenesulfonyl chloride: Lacks the ethoxy group, making it less versatile in certain synthetic applications.
4-Methoxybenzenesulfonyl chloride: Contains a methoxy group instead of ethoxy and fluoro substituents, leading to different reactivity and applications.
2,4-Dichlorobenzenesulfonyl chloride: Has two chloro substituents, which can influence its reactivity and the types of reactions it undergoes.
The unique combination of chloro, ethoxy, and fluoro substituents in this compound provides distinct reactivity and versatility, making it valuable in various chemical syntheses and applications.
Eigenschaften
IUPAC Name |
3-chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2FO3S/c1-2-14-8-6(9)3-5(4-7(8)11)15(10,12)13/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZRNRKOYWZPCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2FO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.